molecular formula C13H19NO B1462584 (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine CAS No. 1155989-28-8

(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine

Cat. No. B1462584
M. Wt: 205.3 g/mol
InChI Key: AWBANQITVJVGLF-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine, also known as 1-cyclopropylethyl-3-methoxyphenylmethylamine, is an organic compound that has been studied extensively in recent years. This compound has been found to have a variety of applications in scientific research, including as a potential therapeutic agent for various diseases.

Scientific Research Applications

1-Cyclopropylethyl-3-methoxyphenylmethylamine has been studied in a variety of scientific research applications. It has been found to have potential therapeutic applications, including as an anti-inflammatory agent and as an inhibitor of the enzyme monoamine oxidase. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. It has also been studied for its potential to act as a neuroprotective agent, as well as for its ability to modulate the activity of the neurotransmitter serotonin.

Mechanism Of Action

The exact mechanism of action of (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]aminelethyl-3-methoxyphenylmethylamine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to modulate the activity of serotonin receptors, which may explain its potential therapeutic applications.

Biochemical And Physiological Effects

1-Cyclopropylethyl-3-methoxyphenylmethylamine has been found to have a variety of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and to act as an inhibitor of monoamine oxidase. Additionally, this compound has been found to modulate the activity of serotonin receptors, which may explain its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

1-Cyclopropylethyl-3-methoxyphenylmethylamine has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize, making it a viable option for laboratory studies. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on the body. However, this compound is not without its limitations. For instance, it is not yet fully understood how this compound works, and further research is needed to fully elucidate its mechanism of action.

Future Directions

There are a number of potential future directions for research on (1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]aminelethyl-3-methoxyphenylmethylamine. One area of research could focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications. Additionally, further research could explore the biochemical and physiological effects of this compound, as well as its potential interactions with other compounds. Finally, research could be conducted to explore the potential use of this compound in the treatment of various diseases, such as Alzheimer’s, Parkinson’s, and Huntington’s.

properties

IUPAC Name

1-cyclopropyl-N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(12-6-7-12)14-9-11-4-3-5-13(8-11)15-2/h3-5,8,10,12,14H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBANQITVJVGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)[(3-methoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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